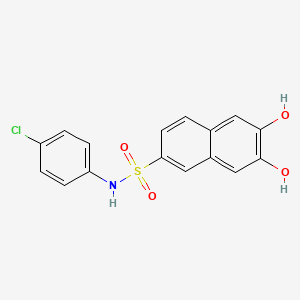
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulphonamides This compound is characterized by the presence of a chlorophenyl group, a dihydroxynaphthalene moiety, and a sulphonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and 6,7-dihydroxynaphthalene-2-sulphonic acid.
Coupling Reaction: The 4-chlorophenylamine is reacted with 6,7-dihydroxynaphthalene-2-sulphonic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired sulphonamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously collected.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The sulphonamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulphonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular membranes and proteins, leading to alterations in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Fluorophenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a fluorine atom instead of chlorine.
N-(4-Methylphenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. These properties influence its reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
76091-71-9 |
|---|---|
Formule moléculaire |
C16H12ClNO4S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO4S/c17-12-2-4-13(5-3-12)18-23(21,22)14-6-1-10-8-15(19)16(20)9-11(10)7-14/h1-9,18-20H |
Clé InChI |
BDZFZYIJGYTQJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O)Cl |
Key on ui other cas no. |
76091-71-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















